molecular formula C25H28N4O5 B2596836 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941954-91-2

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2596836
CAS No.: 941954-91-2
M. Wt: 464.522
InChI Key: GPYUKJZMJGVDSH-UHFFFAOYSA-N
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Description

2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that features a quinoline core linked to a piperazine ring, which is further connected to a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Attachment of the Piperazine Ring: The quinoline derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the quinoline-piperazine intermediate.

    Introduction of the Furan Moiety: The furan-2-carbonyl group is introduced via an acylation reaction using furan-2-carbonyl chloride and a base like triethylamine.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The quinoline and furan rings can be reduced under hydrogenation conditions, typically using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Reduced quinoline and furan derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit activity against certain pathogens or diseases. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may act as an inhibitor or modulator of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

Industrially, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide likely involves binding to specific molecular targets, such as enzymes or receptors. The quinoline core may interact with nucleic acids or proteins, while the piperazine and furan moieties could enhance binding affinity and specificity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-(4-(benzoyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • 2-((2-(4-(thiophen-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unique due to the presence of the furan-2-carbonyl group. This moiety can impart distinct electronic and steric properties, potentially enhancing the compound’s biological activity and specificity.

Properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c30-23(26-16-19-5-2-14-32-19)17-34-20-6-1-4-18-8-9-22(27-24(18)20)28-10-12-29(13-11-28)25(31)21-7-3-15-33-21/h1,3-4,6-9,15,19H,2,5,10-14,16-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYUKJZMJGVDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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